Fukugetin
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Overview
Description
Fukugetin is a natural biflavonoid compound isolated from the plant Garcinia brasiliensis. It has garnered significant interest due to its potential therapeutic properties, particularly as an inhibitor of cysteine proteases such as papain and cruzain . This compound exhibits a range of biological activities, making it a promising candidate for various scientific and medical applications.
Preparation Methods
Fukugetin can be isolated from the plant Garcinia brasiliensis using various extraction techniques. The structure elucidation of this compound has been achieved through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet (UV), and Infrared (IR) spectroscopy . detailed synthetic routes and industrial production methods for this compound are not extensively documented in the literature.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: Fukugetin’s unique biflavonoid structure makes it an interesting subject for chemical studies, particularly in understanding its reactivity and interactions with other molecules.
Mechanism of Action
Fukugetin exerts its effects primarily through the inhibition of cysteine proteases such as papain and cruzain. The compound binds to specific pockets in the enzyme’s active site, forming hydrophobic interactions and hydrogen bonds that inhibit the enzyme’s activity . This inhibition is characterized by a slow reversible type of inhibition, with different kinetic parameters for each enzyme .
Comparison with Similar Compounds
Fukugetin is structurally similar to other biflavonoids such as morelloflavone and 13-naringenin-II 8-eriodictyol. These compounds also exhibit biological activities, including anti-inflammatory and antioxidant properties . this compound’s unique combination of naringenin and luteolin monomers contributes to its distinct antioxidant capacity and inhibitory activity against cysteine proteases .
Conclusion
This compound is a promising natural compound with a wide range of potential applications in chemistry, biology, medicine, and industry. Its unique structure and biological activities make it an interesting subject for further research and development.
Properties
IUPAC Name |
8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-11,27,29,31-37H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWPWSNIXRDQJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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